molecular formula C11H7BrN2O B2425108 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One CAS No. 931325-46-1

7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One

Cat. No.: B2425108
CAS No.: 931325-46-1
M. Wt: 263.094
InChI Key: RNCKOJOKKQPZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One: is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring, with a bromine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One are not widely documented, the scalability of the visible light-mediated synthesis method has been demonstrated by gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydro-pyrroloquinoxalines.

    Substitution: Formation of various substituted pyrroloquinoxalines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: The unique structure of the compound makes it useful in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One, particularly its antineoplastic activity, involves the interaction with DNA and inhibition of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCKOJOKKQPZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.